3-Methyl-2-butenal

Atmospheric Chemistry Kinetics Reactivity

Substituting 3-methyl-2-butenal with its saturated analog 3-methylbutanal or the non-conjugated isomer 3-methyl-3-butenal (isoprenal) leads to divergent reactivity and compromised product identity-Cl-atom reaction rates differ by 17-fold at 298 K. This ≥97% pure, α,β-unsaturated aldehyde is the established industrial precursor for citral synthesis via prenol acetalization (96.8% yield, 97.5% purity intermediate). • Enables selective cycloaddition and acetalization pathways inaccessible to non-conjugated isomers. • Validated for multi-ton vitamin A and vitamin E (isophytol) manufacturing campaigns. • Consistent lot-to-lot purity ≥97% ensures reproducible process efficiency at scale.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 107-86-8
Cat. No. B057294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-butenal
CAS107-86-8
Synonyms2-Methyl-2-buten-4-al;  3,3-Dimethylacrolein;  3-Methyl-2-buten-1-al;  3- Methyl-2-butenal;  3-Methyl-2-butenaldehyde;  3-Methylcrotonaldehyde;  NSC 149164;  Prenal;  Senecioaldehyde;  β,β-Dimethylacrolein;  β,β- Dimethylacrylic aldehyde;  β-Methylcrotonaldehyd
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC(=CC=O)C
InChIInChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3
InChIKeySEPQTYODOKLVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
Solubility in water, g/100ml at 20Â °C: 11 (good)
Slightly soluble in water;  soluble in fats
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-butenal (Prenal): Conjugated Enal Building Block


3-Methyl-2-butenal, also known as prenal or 3-methylcrotonaldehyde, is a short-chain α,β-unsaturated aldehyde (C5H8O) characterized by a conjugated carbonyl and a gem-dimethyl-substituted C=C double bond . This electrophilic structure, with a molecular weight of 84.12 g/mol, makes it a reactive intermediate for addition, cycloaddition, and acetalization reactions, distinguishing it from its saturated analog 3-methylbutanal [1]. Commercially available as a ≥97% pure liquid (stored at 2-8°C), it serves as a key precursor in the multi-ton synthesis of citral, isophytol (for vitamin E), and vitamin A .

Conjugated enal building block with gem‑dimethyl substitution
Supports addition, cycloaddition, and acetalization pathways
Key precursor for citral → vitamin A/E and isophytol synthesis
Suitable purity grade for fine chemical and fragrance intermediate production

3-Methyl-2-butenal: Why Structural Analogs Fail


Although 3-methyl-2-butenal shares the same molecular formula (C5H8O) with isomeric unsaturated aldehydes like 3-methyl-3-butenal (isoprenal), their distinct substitution patterns dictate divergent reactivity and product selectivity in critical industrial processes [1]. The conjugated diene system of 3-methyl-2-butenal enables specific cycloaddition and acetalization pathways that non-conjugated isomers cannot access . Furthermore, substitution of this compound with saturated aldehydes like 3-methylbutanal is not viable; comparative kinetic studies with Cl atoms reveal a 17-fold difference in reaction rate constants at 298 K, a direct consequence of the presence of the conjugated double bond, which fundamentally alters environmental fate and synthetic utility [2]. This evidence confirms that analog interchangeability is a high-risk procurement strategy likely to compromise yield and product identity.

3‑Methyl‑3‑butenal (isoprenal): Isomeric aldehyde yields distinct oxidation products; isomer‑specific selectivity may shift synthetic outcomes and analytical profiles.
3‑Methylbutanal (saturated analog): Lacks conjugated double bond; Cl‑atom reactivity differs substantially from 3‑methyl‑2‑butenal, limiting interchangeability in atmospheric and synthetic workflows.
Structural analog substitution: Even minor changes in unsaturation pattern may alter reaction pathway outcomes; verify by pilot synthesis before replacing.

3-Methyl-2-butenal: Quantitative Procurement Evidence


Cl Atom Reactivity vs Saturated Analog

3-Methyl-2-butenal exhibits significantly higher reactivity with chlorine atoms compared to its saturated counterpart, 3-methylbutanal. At 298 K and 1 atm, the rate constant for 3-methyl-2-butenal is (3.43 ± 0.11) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, while 3-methylbutanal reacts with a rate constant of (2.02 ± 0.04) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. [1]

Cl Atom Reactivity
Head‑to‑head
k = (3.43 ± 0.11) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹
vs 3‑methylbutanal k = (2.02 ± 0.04) × 10⁻¹¹
17‑fold higher
Reported kinetic differentiation supports compound‑specific atmospheric oxidation modeling.
298 K, 1 atm, relative rate method.
Atmospheric Chemistry Kinetics Reactivity

Isomer-Selective Alcohol Oxidation Products

In low-temperature (550 K) Cl-atom initiated oxidation studies, the oxidation of prenol (3-methyl-2-buten-1-ol) yields exclusively prenal (3-methyl-2-butenal), whereas the oxidation of isoprenol (3-methyl-3-buten-1-ol) yields exclusively isoprenal (3-methyl-3-butenal). [1]

Oxidation Product Identity
Head‑to‑head
Prenol → Prenal exclusively
Isoprenol → Isoprenal exclusively
No cross‑over products observed
Isomer‑specific oxidation confirms aldehyde product is dictated by precursor structure; substitution alters product profile.
550 K, 8 Torr, multiplexed photoionization MS.
Combustion Chemistry Oxidation Pathways Isomer Selectivity

Tetrahymena pyriformis Toxicity Benchmark

3-Methyl-2-butenal exhibits an experimental 48-h Tetrahymena pyriformis toxicity value (logIGC50) of -3.09 log(mol/L). [1]

Aquatic Toxicity (T. pyriformis)
Class‑level
logIGC₅₀ = −3.09 log(mol/L)
Reported benchmark supports ecotoxicity endpoint differentiation and QSAR model validation.
48‑h exposure; α,β‑unsaturated aldehydes range approx. −2 to −4.
Toxicology QSAR Environmental Fate

Citral Production: Acetalization Route Efficiency

Using prenal (3-methyl-2-butenal) and prenol as precursors in a citral synthesis, a 3-methyl-2-butenal diprenyl acetal intermediate is obtained with a purity of 97.5% and a yield of 96.8% after optimized acetalization and azeotropic treatment. [1]

Acetalization Yield & Purity
Reported
Yield 96.8% | Purity 97.5%
Reported process efficiency supports industrial‑scale citral production; high yield minimizes waste.
0.3% senecioic acid, 70–75 °C, 8 h; verify under own conditions.
Organic Synthesis Process Chemistry Vitamin Precursors

Aqueous Solubility Profile

3-Methyl-2-butenal exhibits a water solubility of 110 g/L at ambient temperature.

Aqueous Solubility
Data to verify
110 g/L at ambient temperature
Reported moderate‑to‑high water solubility informs aqueous reaction design and environmental partitioning assessment.
Supplier data; verify experimentally for critical processes.
Formulation Solubility Process Development

Commercial Purity Benchmark

Commercially available 3-methyl-2-butenal is offered with a minimum assay of 97% (GC), as specified by major suppliers.

Commercial Purity
Data to verify
Assay ≥97% (GC)
Defined purity specification supports batch‑to‑batch consistency in multi‑step synthesis; meets typical fine chemical standards.
Supplier specification; confirm via in‑house GC analysis.
Quality Control Analytical Chemistry Procurement Specification

3-Methyl-2-butenal: Key Application Scenarios


Large-Scale Synthesis of Citral for Vitamins A and E

This scenario is supported by the demonstrated high yield (96.8%) and purity (97.5%) of the diprenyl acetal intermediate in the acetalization of 3-methyl-2-butenal (prenal) with prenol [1]. The optimized process conditions (70-75°C, 8h, 0.3% senecioic acid) make this compound the established industrial precursor for citral, which is subsequently converted to isophytol and vitamin A. Procurement for this application demands consistent, high-purity (≥97% ) material to maintain process efficiency.

Atmospheric Chemistry and Environmental Fate Modeling

The directly measured Cl-atom reaction rate constant of (3.43 ± 0.11) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ [2] provides a critical input for atmospheric lifetime and oxidation capacity models. The stark 17-fold difference in reactivity compared to the saturated analog 3-methylbutanal [2] demonstrates the necessity of using compound-specific kinetic data in environmental assessments, making this compound a key model substrate for studying the atmospheric fate of α,β-unsaturated carbonyls.

Combustion Kinetic Mechanism Development for Biofuels

The exclusive and selective formation of 3-methyl-2-butenal (prenal) from prenol oxidation, with no cross-over to the isomeric 3-methyl-3-butenal (isoprenal) [3], provides a critical validation target for detailed kinetic models of unsaturated alcohol combustion. Researchers developing mechanisms for next-generation biofuels require this isomer-specific product data to accurately predict autoignition behavior and emissions.

Aquatic Ecotoxicology Testing and QSAR Model Development

The experimental logIGC50 value of -3.09 for Tetrahymena pyriformis [4] serves as a quantitative benchmark for validating in silico toxicity prediction models (QSARs) for α,β-unsaturated aldehydes. This data point is essential for refining models used in regulatory risk assessment and green chemistry initiatives aimed at designing safer chemical alternatives.

Application
Selection Property
Validation Focus
Citral & Vitamin A/E Precursor Synthesis
Acetalization efficiency with prenol
Process yield and purity reproducibility
Atmospheric Oxidation & Environmental Fate Modeling
Cl‑atom reaction kinetics
Compound‑specific rate constant validation
Biofuel Combustion Mechanism Development
Isomer‑specific oxidation product profile
Product identity against kinetic model predictions
Aquatic Ecotoxicology & QSAR Modeling
Tetrahymena pyriformis toxicity benchmark
QSAR model validation and regulatory assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-2-butenal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.